2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

This 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a conformationally restricted spirocyclic diamine and saturated 3D bioisostere of piperazine. The N-methyl group provides controlled lipophilicity increase to enhance permeability and target engagement without drastic structural changes. Supplied as a stable dihydrochloride salt, it guarantees reliable aqueous solubility, long-term stability, and reproducible outcomes—eliminating free base handling issues. Ideal for lead optimization, chemical probe development, and process scale-up.

Molecular Formula C6H14Cl2N2
Molecular Weight 185.09 g/mol
CAS No. 1630082-57-3
Cat. No. B1433087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
CAS1630082-57-3
Molecular FormulaC6H14Cl2N2
Molecular Weight185.09 g/mol
Structural Identifiers
SMILESCN1CC2(C1)CNC2.Cl.Cl
InChIInChI=1S/C6H12N2.2ClH/c1-8-4-6(5-8)2-7-3-6;;/h7H,2-5H2,1H3;2*1H
InChIKeyYFAQWQPCBYBDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride: A Spirocyclic Diamine Building Block for Medicinal Chemistry


2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride (CAS 1630082-57-3) is a dihydrochloride salt of a conformationally restricted spirocyclic diamine. Its core, 2,6-diazaspiro[3.3]heptane, serves as a saturated, three-dimensional bioisostere of piperazine, enabling improved physicochemical and pharmacokinetic properties in lead optimization campaigns [1]. This specific compound provides a methylated nitrogen and is supplied as a stable dihydrochloride salt, making it a versatile and ready-to-use building block for the synthesis of novel pharmaceuticals and chemical probes .

Why Generic 2,6-Diazaspiro[3.3]heptane Derivatives Cannot Simply Replace 2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride


Substituting 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride with other 2,6-diazaspiro[3.3]heptane derivatives—such as the unsubstituted core, other N-alkylated analogs, or the free base—introduces significant and often detrimental changes to key molecular properties. These differences in lipophilicity (logP/logD), hydrogen bonding capacity, and aqueous solubility directly impact a compound's performance in biological assays, its synthetic tractability, and its overall drug-likeness [1]. Furthermore, the dihydrochloride salt form is critical for ensuring reliable solubility and long-term stability during storage and use, which is not guaranteed by the free base or other salt forms .

Quantitative Differentiation: 2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride vs. Key Analogs


Enhanced Lipophilicity (logP) Compared to Unsubstituted 2,6-Diazaspiro[3.3]heptane Core

The addition of a methyl group at the 2-position of the 2,6-diazaspiro[3.3]heptane scaffold increases lipophilicity, as measured by ACD/LogP, by approximately 0.4 log units compared to the unsubstituted parent core. This modification can improve membrane permeability and oral bioavailability, which are critical for drug development .

Medicinal Chemistry Physicochemical Properties Drug Design

Improved Aqueous Solubility Compared to the Parent Free Base via Dihydrochloride Salt Formation

The dihydrochloride salt form of 2-methyl-2,6-diazaspiro[3.3]heptane provides superior aqueous solubility compared to the neutral free base form. While the free base 2-methyl-2,6-diazaspiro[3.3]heptane has a calculated solubility of approximately 999 g/L (freely soluble), this is an idealized value; the dihydrochloride salt ensures reliable and predictable solubility in aqueous buffers and biological media due to its ionic nature . A close analog, 2,6-diazaspiro[3.3]heptane dihydrochloride, is reported to have a specific solubility of 8.62 mg/mL , providing a baseline for the class.

Formulation Solubility Stability

Reduced Hydrogen Bond Donor Count vs. Unsubstituted 2,6-Diazaspiro[3.3]heptane Core

The N-methyl substitution on the 2-methyl-2,6-diazaspiro[3.3]heptane core reduces the number of hydrogen bond donors (HBD) from two to one compared to the unsubstituted parent diamine. This is a well-established strategy for improving membrane permeability and oral absorption, as a lower HBD count generally correlates with better passive diffusion across biological membranes .

Physicochemical Properties Permeability Drug-likeness

Optimal Scientific and Industrial Use Cases for 2-Methyl-2,6-diazaspiro[3.3]heptane Dihydrochloride


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

In drug discovery programs where the 2,6-diazaspiro[3.3]heptane core is identified as a promising piperazine bioisostere, 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride is the preferred building block when a slight increase in lipophilicity is required to improve permeability or target engagement without resorting to more drastic structural changes [1].

Chemical Biology: Reliable Synthesis of Chemical Probes in Aqueous Media

Researchers developing chemical probes for target validation or assay development benefit from the dihydrochloride salt's guaranteed aqueous solubility and stability. This ensures reliable handling and reproducible reaction outcomes in common biological buffers and cell culture media, avoiding the need for DMSO or other organic co-solvents .

Process Chemistry: Scalable Synthesis of Advanced Pharmaceutical Intermediates

The compound's defined salt form and high purity (typically ≥96%) make it a robust starting material for process chemistry. Its use can streamline large-scale synthesis of drug candidates containing the 2-methyl-2,6-diazaspiro[3.3]heptane moiety, reducing the number of synthetic steps and improving overall yield and purity profiles .

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